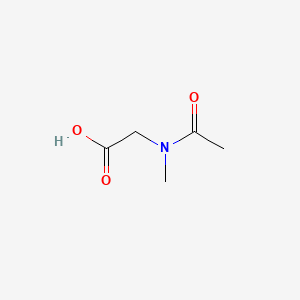

N-Acetyl-N-methylglycin

Übersicht

Beschreibung

N-acetyl-N-methylglycine is a derivative of the amino acid glycine. It is synthesized in the liver and kidneys from glycine and acetyl coenzyme A. This compound is known for its role in various biochemical processes and is used in the synthesis of N-methylated polypeptides. It is a white, water-soluble powder that exists as a zwitterion at neutral pH .

Wissenschaftliche Forschungsanwendungen

N-acetyl-N-methylglycine has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of biodegradable surfactants and as a reagent in organic synthesis.

Biology: This compound plays a role in the metabolism of choline to glycine and is involved in various physiological processes.

Medicine: It is used in the development of drugs and therapeutic agents, particularly in the treatment of neurological disorders.

Industry: N-acetyl-N-methylglycine is used in the production of biodegradable materials and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

Target of Action

N-acetyl-N-methylglycine, also known as 2-(N-Methylacetamido)acetic acid, is a derivative of the amino acid glycine . It is known that similar compounds like n-acetylmethionine interact with proteins such as rhodopsin and n-acylamino acid racemase .

Mode of Action

Related compounds like sarcosine (n-methylglycine) have been shown to inhibit an enzyme (5 alpha-reductase) responsible for androgen hormone metabolism, which in turn promotes sebum production . This suggests that N-acetyl-N-methylglycine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

N-acetyl-N-methylglycine is likely involved in the metabolism of nutrients such as choline and methionine, which both contain methyl groups used in a wide range of biochemical reactions . It is rapidly degraded to glycine, which plays a significant role in various physiological processes as a prime metabolic source of components of living cells such as glutathione, creatine, purines, and serine .

Pharmacokinetics

Similar compounds like n-acetylcysteine have been shown to be rapidly absorbed in the gastrointestinal tract, with the maximum plasma concentration reached after 1–2 hours . The half-life and clearance rates of N-acetyl-N-methylglycine are currently unknown.

Result of Action

It is known that similar compounds like n-acetylmethionine are used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .

Action Environment

It is known that the stability of similar compounds like n-acetylcysteine is affected by storage conditions .

Biochemische Analyse

Biochemical Properties

N-acetyl-N-methylglycine plays a significant role in various biochemical reactions. It is an intermediate and byproduct in glycine synthesis and degradation . It is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates N-acetyl-N-methylglycine from glycine .

Cellular Effects

N-acetyl-N-methylglycine influences cell function by enhancing the functionality of the NMDA receptor through increasing the concentration of glycine . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-acetyl-N-methylglycine exerts its effects through binding interactions with biomolecules such as the NMDA receptor . It can influence enzyme activity, such as sarcosine dehydrogenase and glycine-N-methyl transferase, leading to changes in gene expression .

Metabolic Pathways

N-acetyl-N-methylglycine is involved in the metabolism of choline to glycine . It interacts with enzymes such as sarcosine dehydrogenase and glycine-N-methyl transferase

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-acetyl-N-methylglycine can be synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This method involves the use of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives . The polymerization conditions, such as solvent polarity and steric demand of the initiator, play a crucial role in the synthesis process .

Industrial Production Methods

Industrial production of N-acetyl-N-methylglycine typically involves the acetylation of glycine using acetic anhydride. The reaction is carried out at controlled temperatures to ensure high yield and purity of the product . The process may also involve the use of catalysts to enhance the reaction rate and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other useful compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize N-acetyl-N-methylglycine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for the reduction of this compound.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various amino acids and their derivatives. For instance, the Erlenmeyer–Plöchl azlactone synthesis transforms N-acyl glycine into different amino acids via an oxazolone intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-acetylglycine:

N-methylglycine (Sarcosine): A close relative of glycine, it has a secondary amine in place of the primary amine.

N-acetyl-L-alanine: Another derivative of glycine, used in similar biochemical processes.

Uniqueness

N-acetyl-N-methylglycine is unique due to its dual functional groups (acetyl and methyl) attached to the glycine molecule. This structural feature allows it to participate in a broader range of chemical reactions and biological processes compared to its similar compounds .

Eigenschaften

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

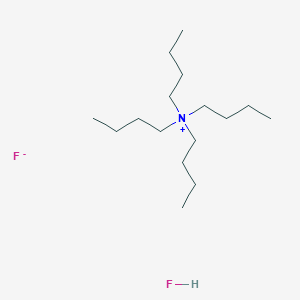

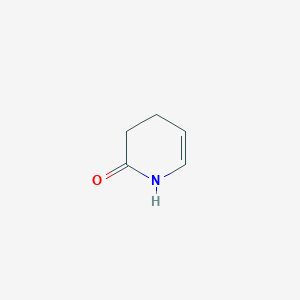

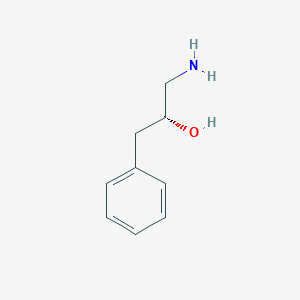

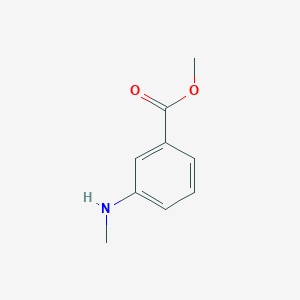

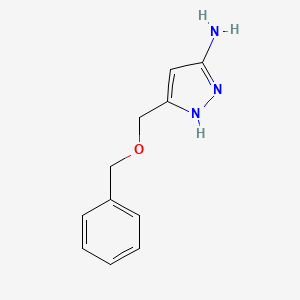

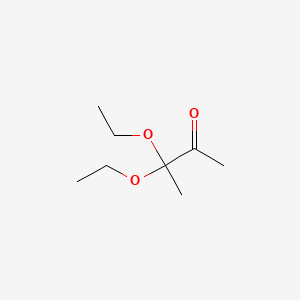

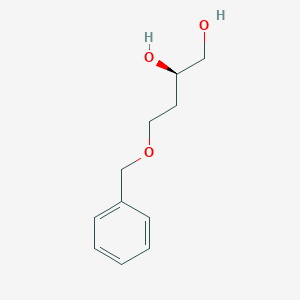

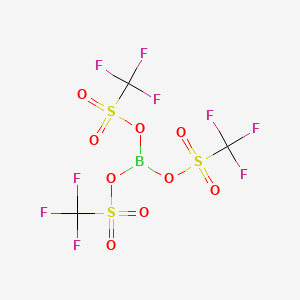

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of water affect the preferred conformation of N-acetyl-N-methylglycine?

A1: Research suggests that water significantly influences the 3D shape of N-acetyl-N-methylglycine. In a study using computational methods, specifically MP2/6-311++G(d,p) calculations, researchers found that water stabilizes the F conformation (ϕ and ψ = −70º, 180º) of this molecule []. This is likely due to the ability of water molecules to form hydrogen bonds with the peptide backbone. Additionally, the aqueous environment was shown to increase the preference for the cis configuration of the N-terminal amide bond [].

Q2: Are these computationally predicted conformational preferences supported by experimental data?

A2: Yes, there is evidence from crystal structures that supports the computational findings. Analysis of similar structures in the Cambridge Crystallographic Data Centre, a database of experimentally determined molecular structures, aligns with the predicted preference for specific conformations of N-acetyl-N-methylglycine in different environments []. This suggests that the computational models accurately capture the key interactions influencing the molecule's shape.

Q3: Is there any structural information available for a related compound containing a thiazinane ring?

A3: Yes, a study investigated the crystal structure of 4-acetyl-trans-3-methylearbamoyl-thiazinane, which incorporates a six-membered thiazinane ring and a dipeptide fragment resembling N-acetyl-N-methylglycine amide []. The thiazinane ring was found to adopt a distorted chair conformation, with specific orientations for the substituents []. Interestingly, comparisons between the experimental structure and calculated values highlight subtle differences in bond lengths and angles within the dipeptide fragment, even for seemingly equivalent structures []. This underscores the importance of considering specific structural modifications when studying these types of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)